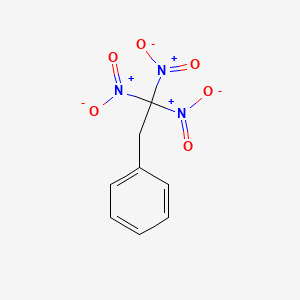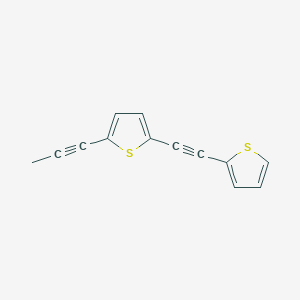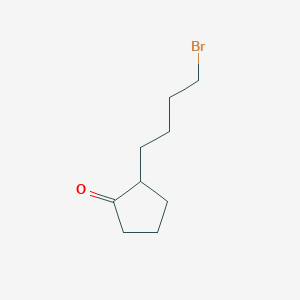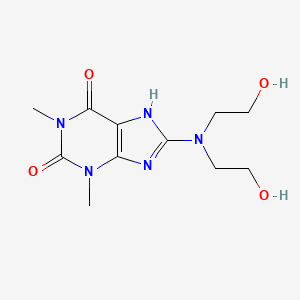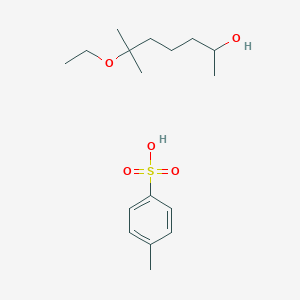
6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C14H24O4S. This compound is known for its unique structural properties and potential applications in various scientific fields. It is often used in organic synthesis and industrial processes due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid typically involves the reaction of 6-ethoxy-6-methylheptan-2-ol with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and the desired product is isolated through distillation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the same reaction as in the laboratory synthesis. The product is then purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form complexes with metal ions, which can catalyze various reactions. The exact mechanism of action depends on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxy-6-methylheptan-2-ol: A similar compound without the sulfonic acid group, used in organic synthesis.
4-Methylbenzenesulfonic acid: A related compound used as a catalyst and reagent in various chemical reactions.
Uniqueness
6-Ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid is unique due to the presence of both the ethoxy and sulfonic acid groups, which confer specific reactivity and stability. This makes it particularly useful in applications where both nucleophilic and electrophilic properties are required .
Propriétés
Numéro CAS |
51079-83-5 |
|---|---|
Formule moléculaire |
C17H30O5S |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
6-ethoxy-6-methylheptan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H22O2.C7H8O3S/c1-5-12-10(3,4)8-6-7-9(2)11;1-6-2-4-7(5-3-6)11(8,9)10/h9,11H,5-8H2,1-4H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
SPCOAFQPUIVCNS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C)CCCC(C)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



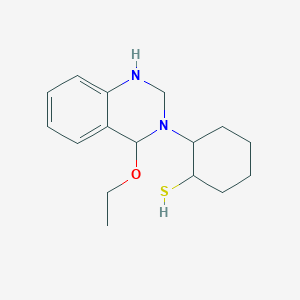

![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)
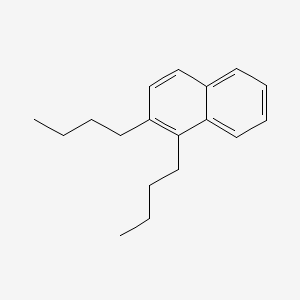
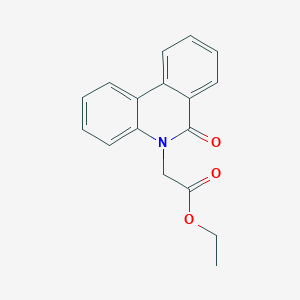

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)
